molecular formula C27H24O7 B582661 D-Digitoxose Tribenzoate CAS No. 104652-04-2

D-Digitoxose Tribenzoate

Cat. No.: B582661
CAS No.: 104652-04-2
M. Wt: 460.482
InChI Key: HNKXXOKDADJQAI-VEXUSMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Digitoxose Tribenzoate, also known as this compound, is a useful research compound. Its molecular formula is C27H24O7 and its molecular weight is 460.482. The purity is usually 95%.
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Biological Activity

D-Digitoxose Tribenzoate is a synthetic derivative of D-Digitoxose, a naturally occurring 2,6-dideoxysugar found in cardiac glycosides such as digitoxin. This compound has garnered attention for its biological activity, particularly in the context of cardiac glycosides' pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms, applications, and research findings.

Chemical Structure

This compound is characterized by the presence of three benzoyl protecting groups attached to the digitoxose moiety. This structure enhances its utility in organic synthesis by temporarily masking the reactivity of the sugar's hydroxyl groups, allowing for selective chemical transformations.

The primary mechanism of action for this compound is linked to its role as a derivative of cardiac glycosides. Cardiac glycosides exert their effects by inhibiting Na+/K+-ATPase activity, which leads to an increase in intracellular sodium and calcium ions. This mechanism is crucial for enhancing myocardial contractility and is a foundational aspect of how compounds like digitoxin and digoxin function in treating heart conditions.

Pharmacological Effects

This compound has been studied for its potential therapeutic effects, particularly in cardiovascular medicine. The compound's ability to modulate ion transport across cell membranes contributes to its pharmacological profile:

  • Inotropic Effects : Similar to other cardiac glycosides, this compound can increase the force of heart contractions, making it relevant for conditions like heart failure.
  • Cytotoxicity : Research indicates that derivatives containing digitoxose can exhibit cytotoxic effects on tumor cells, suggesting potential applications in oncology .

Comparative Analysis with Related Compounds

CompoundOriginMechanism of ActionNotable Effects
D-Digitoxose Natural (from digitoxin)Inhibits Na+/K+-ATPasePositive inotropic effect
Digitoxin NaturalInhibits Na+/K+-ATPaseUsed for heart conditions
Digoxin NaturalInhibits Na+/K+-ATPaseTreats atrial fibrillation and heart failure
This compound Synthetic derivativeInhibits Na+/K+-ATPasePotential anti-cancer properties

Study on Cytotoxicity

A study published in Cancer Research explored the cytotoxic effects of digitoxose derivatives on MCF7 breast cancer cells. The findings indicated that these compounds could inhibit tumor cell growth effectively. The study highlighted that this compound could serve as a lead compound for developing new anticancer agents due to its structural similarities to other biologically active glycosides .

Pharmacokinetics Research

Research has also focused on the pharmacokinetics of this compound in comparison to traditional cardiac glycosides. A pharmacokinetic study revealed that modifications in the sugar moiety could influence absorption rates and bioavailability, which are critical factors in therapeutic efficacy.

Properties

IUPAC Name

[(3R,6S)-3,6-dibenzoyloxy-2-methyloxan-4-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3/t18?,22?,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXDAWWGDXHJNN-IIVGNXFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H](C(C[C@@H](O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.